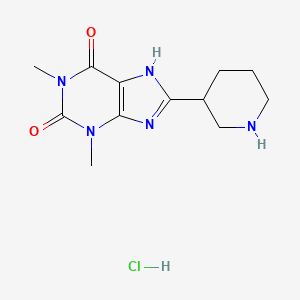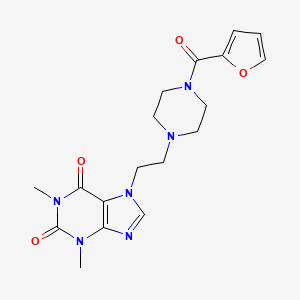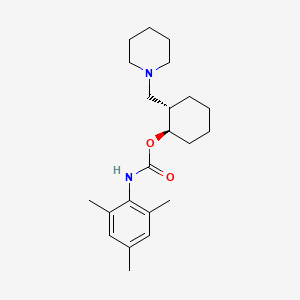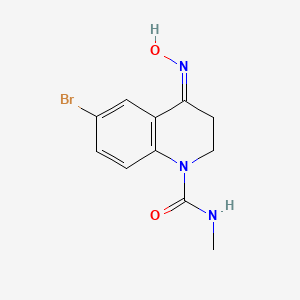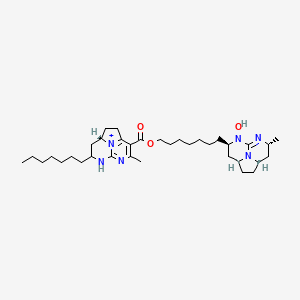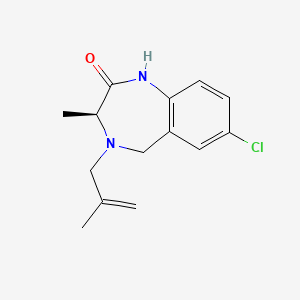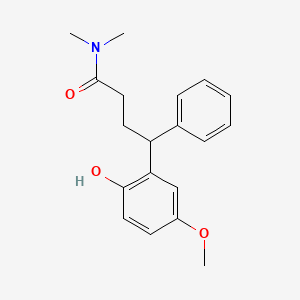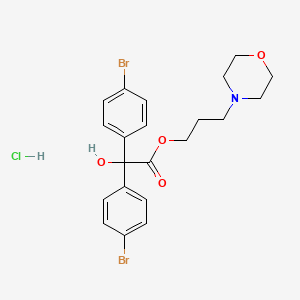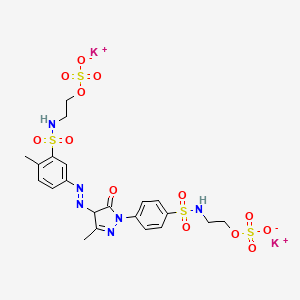![molecular formula C35H44N8O8S4 B12758746 (1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone CAS No. 218916-92-8](/img/structure/B12758746.png)
(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[1212414,7117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone” is a complex organic molecule characterized by multiple chiral centers, hydroxyl groups, and a tetrathia-octazatetracyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrathia-octazatetracyclo core, introduction of chiral centers, and functionalization with hydroxyl and benzyl groups. Common synthetic strategies may include:
Stepwise construction: of the core structure using cyclization reactions.
Chiral resolution: or to introduce the chiral centers.
Functional group transformations: to install hydroxyl and benzyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up: the reaction conditions.
Using catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Potential use as a drug candidate due to its complex structure and functional groups.
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Pharmaceuticals: Development of new drugs with specific biological targets.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Materials Science: Incorporation into polymers or materials with unique properties.
Electronics: Potential use in electronic devices due to its structural complexity.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: or receptors.
Modulating biochemical pathways: .
Interacting with cellular components: .
Comparación Con Compuestos Similares
Similar Compounds
- **(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone" analogs with slight modifications in functional groups.
Other tetrathia-octazatetracyclo compounds: with different substituents.
Uniqueness
Structural Complexity: The presence of multiple chiral centers and functional groups.
Functional Diversity: The ability to undergo various chemical reactions and interact with different molecular targets.
Propiedades
Número CAS |
218916-92-8 |
|---|---|
Fórmula molecular |
C35H44N8O8S4 |
Peso molecular |
833.0 g/mol |
Nombre IUPAC |
(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone |
InChI |
InChI=1S/C35H44N8O8S4/c1-16(2)10-20-34-40-22(12-52-34)28(46)38-25-15-55-54-14-24(30(48)42-26(17(3)44)32(50)36-20)39-29(47)23-13-53-35(41-23)21(11-19-8-6-5-7-9-19)37-33(51)27(18(4)45)43-31(25)49/h5-9,12-13,16-18,20-21,24-27,44-45H,10-11,14-15H2,1-4H3,(H,36,50)(H,37,51)(H,38,46)(H,39,47)(H,42,48)(H,43,49)/t17-,18-,20+,21+,24-,25-,26-,27-/m0/s1 |
Clave InChI |
NLVXWJPLNQGFEL-MLVKEBSJSA-N |
SMILES isomérico |
C[C@@H]([C@H]1C(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)C4=CSC(=N4)[C@H](NC(=O)[C@@H](NC3=O)[C@H](C)O)CC(C)C)CC5=CC=CC=C5)O |
SMILES canónico |
CC(C)CC1C2=NC(=CS2)C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C4=CSC(=N4)C(NC(=O)C(NC3=O)C(C)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


